3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, similar in structure to 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, possess significant antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Cancer Research
- Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer properties. Compounds structurally related to 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol showed promise as anticancer agents, suggesting potential research applications in oncology (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Neurodegenerative Diseases
- Research on phosphodiesterase inhibitors identified compounds similar to 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol. These compounds are being explored for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's (Li, Zheng, Zhao, Zhang, Yao, Zhu, Beard, Ida, Lane, Snell, Sogabe, Heyser, Snyder, Hendrick, Vanover, Davis, & Wennogle, 2016).
Synthetic Chemistry
- The compound and its derivatives are used in synthetic chemistry for creating new compounds with potential pharmaceutical applications. This includes the synthesis of various heterocyclic compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anti-inflammatory Agents
- Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. This makes them potential candidates for developing new anti-inflammatory drugs (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Future Directions
properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8-5-10-11-6-9(3-2-4-14)7-13(10)12-8/h5-7,14H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOGSBXRMSOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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